Home > Products > Screening Compounds P94616 > 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one - 1590409-73-6

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Catalog Number: EVT-3106895
CAS Number: 1590409-73-6
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.033
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate

  • Compound Description: Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate is a potent antimitotic agent exhibiting anticancer activity. [] It has been shown to bind with cellular tubulin, leading to mitotic arrest and cytotoxicity against experimental neoplasms in mice. [, ] Studies on its disposition in mice revealed a metabolite formed by cleavage of the ethyl carbamate moiety. []
  • Relevance: This compound shares the core pyrido[3,4-b]pyrazin-5(6H)-one scaffold with 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, differing by the substituents at the 5, 7, and 8 positions. This compound highlights the biological relevance of the pyrido[3,4-b]pyrazin-5(6H)-one core and provides a starting point for exploring structure-activity relationships.

Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate 2-hydroxyethanesulfonate, hydrate (NSC 370147)

  • Compound Description: NSC 370147 is a racemic mitotic inhibitor that demonstrates activity against murine multidrug-resistant sublines. [] This compound has been shown to inhibit the proliferation of L1210 cells, increase mitotic index, inhibit pig brain microtubule polymerization, and affect the binding of [3H]colchicine and [3H]vincristine to tubulin. [] NSC 370147 also exhibits synergy with vincristine in killing cultured L1210 cells and prolonging the lifespan of mice with P388 leukemia. []
  • Relevance: NSC 370147 is the racemic mixture of Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate, and therefore shares the same core pyrido[3,4-b]pyrazin-5(6H)-one scaffold with 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one. [] This shared structure suggests potential for similar biological activity, making it relevant for understanding the structure-activity relationships of the core scaffold.

CI 980 (NSC 613862; [S-(-)])

  • Compound Description: CI 980 is the S-(-) enantiomer of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 370147), a mitotic inhibitor. [] This enantiomer exhibits significant activity in inhibiting the proliferation of L1210 and U937 cells. [] It also demonstrates potent inhibition of both in vitro microtubule polymerization and the cytoplasmic microtubule network in PtK2 cells. [] CI 980 is currently undergoing Phase I clinical trials. []
  • Relevance: CI 980 possesses the same core pyrido[3,4-b]pyrazin-5(6H)-one structure as 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, differing in the substituents at the 5, 7, and 8 positions. [] This structural similarity, along with its potent antimitotic activity, makes it a valuable reference compound for studying the impact of structural modifications on the biological activity of the core scaffold.

NSC 613863 [R-(+)]

  • Compound Description: NSC 613863 is the R-(+) enantiomer of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 370147). [] It also inhibits in vitro microtubule assembly and disrupts the cytoplasmic microtubule network in PtK2 cells, but is less potent than its S-(-) counterpart. []
  • Relevance: NSC 613863 shares the same pyrido[3,4-b]pyrazin-5(6H)-one core with 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one. [] Comparing its biological activity to CI 980 and the racemic NSC 370147 provides insight into the impact of chirality on the activity of the pyrido[3,4-b]pyrazin-5(6H)-one scaffold.

1,2-Dihydropyrido[3,4-b]pyrazin-7-ylcarbamates

  • Compound Description: 1,2-Dihydropyrido[3,4-b]pyrazin-7-ylcarbamates are a class of compounds initially investigated as potential antifolates. [] Although they did not exhibit antifolate activity, they were found to inhibit mitosis and induce metaphase arrest in cultured cells. []
  • Relevance: 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one belongs to this class of compounds. [] The discovery of their mitotic inhibitory activity prompted further research into 1,2-dihydropyrido[3,4-b]pyrazin-7-ylcarbamates as potential anti-cancer agents, making them relevant for understanding the development and structure-activity relationships of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one.

2,8-dichloro-6-methylpyrrolo[1,2-b:3,4-d']dipyridazin-5(6H)-one

  • Compound Description: This compound represents a novel tricyclic heterocyclic system synthesized from 6-hydroxy-2-methylpyridazin-3-one. [] Selective condensation of this compound with 2-[4-(2-substituted-phenyl)piperazin-1-yl]ethylamine yielded derivatives with high potency and some selectivity for α1a and α1d adrenergic receptor subtypes and 5-HT1A serotonergic receptors. []
  • Relevance: Although not a direct analogue, this compound highlights the potential of exploring other fused heterocyclic systems with similar structural features to 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, particularly for targeting adrenergic and serotonergic receptors. []
Overview

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound notable for its structural complexity and potential applications in various fields, particularly in medicinal chemistry. It belongs to a class of compounds known as bromopyridines, which are derivatives of pyridine that have a bromine atom substituted into their structure. The compound features a fused bicyclic system that includes both pyridine and pyrazine rings, contributing to its unique chemical properties and reactivity.

Source and Classification

This compound can be classified under the category of brominated heterocycles. It is synthesized from simpler organic precursors through various chemical reactions. The presence of both nitrogen and bromine in its structure makes it an interesting subject for research in organic synthesis and pharmacology.

Synthesis Analysis

Methods

The synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one typically involves multi-step reactions starting from commercially available pyridine or pyrazine derivatives.

Technical Details

  1. Bromination: The initial step often involves the bromination of pyridine to introduce the bromine substituent.
  2. Cyclization: Following bromination, cyclization reactions are employed to form the fused bicyclic structure. This can be achieved through methods such as:
    • Nucleophilic substitution: Utilizing nucleophiles to attack electrophilic centers in the brominated precursor.
    • Condensation reactions: Involving the reaction of amines with carbonyl compounds to form the pyrazinone moiety.

The specific conditions (temperature, solvent, catalysts) can vary significantly depending on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one can be represented as follows:

  • Molecular Formula: C_8H_6BrN_3O
  • Molecular Weight: Approximately 232.06 g/mol

Data

The compound exhibits a complex three-dimensional structure due to the presence of multiple rings and functional groups, which can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one participates in various chemical reactions typical for heterocycles:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
  • Nucleophilic Addition: The carbonyl group in the pyrazinone moiety is reactive towards nucleophiles, allowing for further functionalization.

Technical Details

These reactions often require specific conditions such as temperature control and the use of solvents that can stabilize intermediates formed during the reaction processes.

Mechanism of Action

Process

The mechanism of action for 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one largely depends on its interactions with biological targets.

Data

Research indicates that compounds similar to this one may exhibit biological activity through mechanisms such as enzyme inhibition or interaction with DNA/RNA structures. Detailed studies involving binding assays and molecular docking simulations are essential to elucidate these mechanisms further.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analytical techniques such as UV-Vis spectroscopy, IR spectroscopy, and mass spectrometry can provide insights into these properties.

Applications

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one has several potential applications:

  • Medicinal Chemistry: Investigated for its pharmacological properties, including antibacterial and anticancer activities.
  • Material Science: Used in the development of novel materials due to its unique electronic properties.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Research continues to explore its full range of applications across different scientific disciplines.

Synthetic Methodologies and Regioselective Functionalization

Condensation Strategies with α-Keto Aldehyde Equivalents

The core pyrido[3,4-b]pyrazin-5(6H)-one scaffold is synthesized via acid-catalyzed condensation between 3-amino-2-carboxamide pyrazine derivatives and α-keto aldehyde equivalents. Glyoxal derivatives serve as efficient two-carbon synthons, enabling annulation under mild conditions (60–80°C) in acetic acid or ethanol solvents. This method yields the bicyclic system with inherent C-7/C-8 unsaturation, positioning C-8 for subsequent electrophilic substitution. When substituted glyoxals (e.g., methylglyoxal, phenylglyoxal) are employed, C-7 alkyl or aryl substituents are introduced, which sterically influence downstream C-8 functionalization. Alternative precursors like α-keto acids or 1,2-dicarbonyl compounds provide comparable ring closure efficiency but require harsher conditions (refluxing toluene, 110°C), reducing yields by 15–20% due to competing decomposition [1] [8].

Table 1: Condensation Efficiency with Different α-Keto Aldehyde Equivalents

EquivalentConditionsYield (%)C-7 Substituent
GlyoxalHOAc, 70°C, 4h85H
MethylglyoxalEtOH, 60°C, 6h78CH₃
PhenylglyoxalToluene, reflux, 8h65C₆H₅
Pyruvic acidPTSA, Toluene, 110°C, 10h62CH₃

Regioselective Bromination at the C-8 Position

Electrophilic bromination at C-8 exploits the inherent electron deficiency of the pyrazinone ring, with reactivity modulated by the lactam carbonyl. Molecular bromine (Br₂) in dichloromethane (0°C to 25°C) achieves 70–75% regioselectivity for C-8 bromination but suffers from dibromide byproduct formation (15–20%). In situ bromine carriers like N-bromosuccinimide (NBS) enhance selectivity (>95%) when paired with Lewis acids (e.g., FeCl₃) in acetonitrile. This protocol suppresses dibromination by facilitating kinetic control through mild electrophile generation. Computational studies confirm that C-8 bromination lowers the LUMO energy (−2.8 eV vs. −2.1 eV for parent compound), activating the site for cross-coupling. Crucially, C-6 bromination is disfavored due to lactam resonance destabilization (+4.2 kcal/mol transition state energy difference) [1] [4].

Table 2: Bromination Optimization at C-8

Brominating AgentAdditiveSolventTemp (°C)C-8 Selectivity (%)Yield (%)
Br₂NoneCH₂Cl₂07055
NBSNoneCH₃CN259068
NBSFeCl₃CH₃CN259882
Br₂AlCl₃DMF258560

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Amino Substitution

The C-8 bromo group serves as a versatile handle for Pd-catalyzed transformations. Suzuki-Miyaura coupling with arylboronic acids employs Pd(PPh₃)₄ (5 mol%)/K₂CO₃ in toluene/water (4:1) at 80°C, yielding 8-aryl derivatives (70–92% yields). Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) require higher temperatures (100°C) due to attenuated transmetalation kinetics. Buchwald-Hartwig amination with secondary amines uses Pd₂(dba)₃/XantPhos (2.5 mol%) and Cs₂CO₃ in dioxane (100°C), delivering 8-(dialkylamino) products (80–88% yields). Primary anilines necessitate bulkier ligands (e.g., DavePhos) to suppress diarylation, achieving 65–75% yields. Notably, C-8 amination precedes tandem cyclization to pyrazino[2′,3′:4,5]pyrido[2,3-d]indoles when ortho-aminoarylboronic acids are coupled, demonstrating utility in polyheterocyclic synthesis [1] [3] [10].

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C-8

Reaction TypeCoupling PartnerCatalyst/LigandConditionsProduct Yield (%)
Suzuki-MiyauraPhB(OH)₂Pd(PPh₃)₄/K₂CO₃Toluene/H₂O, 80°C, 12h92
Suzuki-Miyaura4-CF₃C₆H₄B(OH)₂Pd(PPh₃)₄/K₂CO₃Toluene/H₂O, 100°C, 18h70
Buchwald-HartwigPiperidinePd₂(dba)₃/XantPhos/Cs₂CO₃Dioxane, 100°C, 8h88
Buchwald-HartwigAnilinePd₂(dba)₃/DavePhos/Cs₂CO₃Toluene, 90°C, 12h73

Role of Mixed Lithium-Zinc Bases in Deprotometalation-Trapping Sequences

Directed ortho-metallation (DoM) at C-7 is achieved using mixed lithium-zinc bases (TMPZnCl·LiCl, TMP = 2,2,6,6-tetramethylpiperidide), overcoming the ring’s sensitivity to nucleophilic degradation. This combination generates arylzinc species at −20°C to 25°C in THF, enabling electrophilic trapping with iodine to afford 8-bromo-7-iodo derivatives (74% yield). The zincate structure [LiTMPZn(TMP)Cl₂]⁻ moderates basicity, preventing nucleophilic addition to the diazine ring. Subsequent Negishi coupling or halogen permutation provides 7-aryl/heteroaryl analogs inaccessible via direct C–H functionalization. This method is critical for sequential C-7/C-8 diversification, as electrophilic bromination alone cannot functionalize C-7 [1].

Table 4: Deprotometalation-Trapping with Mixed Lithium-Zinc Bases

SubstrateBaseElectrophileProductYield (%)
8-Bromopyrido[3,4-b]pyrazineTMPZnCl·LiClI₂8-Bromo-7-iodopyrido[3,4-b]pyrazine74
8-Bromo-7-iodopyrido[3,4-b]pyrazinePh₂PCl-7-Diphenylphosphinyl-8-bromopyrido[3,4-b]pyrazine81

Properties

CAS Number

1590409-73-6

Product Name

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

IUPAC Name

8-bromo-6H-pyrido[3,4-b]pyrazin-5-one

Molecular Formula

C7H4BrN3O

Molecular Weight

226.033

InChI

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-3H,(H,11,12)

InChI Key

PTTYPPCRDHQSKT-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)C(=CNC2=O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.